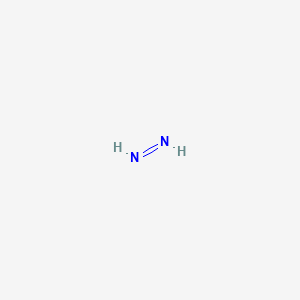

Diazene

描述

属性

IUPAC Name |

diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2/c1-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAABOESOVLLHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2H2, H2N2 | |

| Record name | diazene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diazene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189748, DTXSID201336325, DTXSID901336326 | |

| Record name | Diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.030 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3618-05-1, 15626-42-3, 15626-43-4 | |

| Record name | Diimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3618-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM321PYV3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Diazene (N₂H₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazene (N₂H₂), also known as diimine, is the simplest inorganic compound containing a nitrogen-nitrogen double bond. It exists as two geometric isomers, cis-diazene and trans-diazene. This molecule, while transient, serves as a fundamental model for understanding the nature of N=N double bonds, which are present in a wide array of more complex organic and inorganic molecules, including many of pharmaceutical importance. A thorough understanding of its structure, bonding, and isomerization dynamics is crucial for researchers in various fields, including synthetic chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the core structural and bonding characteristics of this compound, supported by quantitative data, detailed experimental and computational methodologies, and visual representations of its chemical behavior.

Molecular Structure and Bonding

The this compound molecule consists of two nitrogen atoms double-bonded to each other, with each nitrogen atom also singly bonded to a hydrogen atom. The presence of the N=N double bond restricts rotation, leading to the existence of planar cis and trans isomers.

The bonding in this compound can be described using valence bond theory and molecular orbital theory. Each nitrogen atom is sp² hybridized.[1] The N=N double bond is composed of one sigma (σ) bond, formed by the head-on overlap of sp² hybrid orbitals, and one pi (π) bond, resulting from the side-on overlap of the unhybridized p orbitals.[2] The remaining two sp² hybrid orbitals on each nitrogen atom form a σ bond with a hydrogen atom and accommodate a lone pair of electrons.[1] This arrangement results in a trigonal planar electron geometry around each nitrogen atom.[3] Due to the presence of the lone pair, the molecular geometry around each nitrogen is bent.[4]

The total number of valence electrons in the N₂H₂ molecule is 12 (five from each nitrogen and one from each hydrogen).[1][5] The Lewis structure shows a double bond between the nitrogen atoms and a single bond to each hydrogen, with a lone pair of electrons on each nitrogen atom.[6][7]

Quantitative Structural Parameters

The precise geometric parameters of cis- and trans-diazene have been determined through a combination of experimental techniques and high-level ab initio and density functional theory (DFT) calculations. The key structural data are summarized in the tables below for easy comparison.

Table 1: Structural Parameters of trans-Diazene

| Parameter | Experimental Value | Computational Value | Method |

| N=N Bond Length (Å) | 1.252 ± 0.002 | 1.247 | Gas-Phase Electron Diffraction |

| 1.25 | CCSD(T) | ||

| N-H Bond Length (Å) | 1.028 ± 0.008 | 1.033 | Gas-Phase Electron Diffraction |

| 1.03 | CCSD(T) | ||

| H-N-N Bond Angle (°) | 106.85 ± 0.75 | 106.3 | Gas-Phase Electron Diffraction |

| 106.7 | CCSD(T) | ||

| H-N-N-H Dihedral Angle (°) | 180 | 180 | Gas-Phase Electron Diffraction |

Table 2: Structural Parameters of cis-Diazene

| Parameter | Computational Value | Method |

| N=N Bond Length (Å) | 1.255 | CCSD(T) |

| N-H Bond Length (Å) | 1.035 | CCSD(T) |

| H-N-N Bond Angle (°) | 112.6 | CCSD(T) |

| H-N-N-H Dihedral Angle (°) | 0 | CCSD(T) |

Energetics and Isomerization

Trans-diazene is the more stable of the two isomers. The energy difference between the cis and trans isomers, as well as the activation barriers for their interconversion, have been extensively studied. Isomerization can occur via two primary pathways: an in-plane inversion mechanism and an out-of-plane rotational (torsional) mechanism.[8] Computational studies suggest that while the inversion pathway may have a slightly lower activation energy, the rotational pathway is also significant.[9][10]

Table 3: Energetic Properties of this compound Isomers

| Parameter | Value (kcal/mol) | Method |

| Energy Difference (E_cis - E_trans) | 5.3 | CCSD(T) |

| Rotational Barrier | ~45-50 | Computational |

| Inversional Barrier | ~40-45 | Computational |

The isomerization between cis- and trans-diazene is a key process that influences its reactivity. The following diagram illustrates the energetic relationship between the two isomers and the transition states for the rotational and inversional isomerization pathways.

Caption: Energy profile for the cis-trans isomerization of this compound.

Experimental Protocols

The structural and energetic parameters of this compound have been elucidated through a variety of sophisticated experimental techniques. Due to its transient nature, the in-situ generation and rapid analysis of this compound are critical.

Synthesis for Structural Analysis

A common method for generating this compound for spectroscopic studies is the thermal or microwave discharge-induced decomposition of hydrazine (B178648) (N₂H₄) or other precursors.

Protocol for this compound Generation from Hydrazine:

-

Apparatus: A flow system consisting of a hydrazine reservoir, a quartz tube for decomposition, a microwave or furnace heating source, and a downstream connection to the desired analytical instrument (e.g., spectrometer).

-

Procedure:

-

Introduce hydrazine vapor into the quartz tube at low pressure.

-

Apply heat (furnace) or microwave radiation to the quartz tube to induce decomposition of hydrazine into this compound and other products.

-

The resulting gas mixture, containing this compound, is immediately passed into the analysis chamber of the spectrometer.

-

Reaction conditions (temperature, pressure, flow rate) must be carefully optimized to maximize the yield of this compound and minimize its subsequent decomposition.

-

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise bond lengths and angles of gas-phase molecules.

Protocol for GED of this compound:

-

Instrumentation: An electron diffraction instrument equipped with a high-voltage electron gun, a nozzle for sample introduction, a photographic plate or CCD detector, and a high-vacuum system.

-

Sample Introduction: The gaseous this compound, generated as described above, is introduced into the vacuum chamber through a fine nozzle.

-

Data Acquisition:

-

A high-energy electron beam (typically 40-60 keV) is directed at the effusing gas jet.

-

The scattered electrons produce a diffraction pattern on the detector, which is recorded.

-

-

Data Analysis:

-

The radial distribution of scattered electron intensity is extracted from the diffraction pattern.

-

This distribution is then analyzed by fitting to a theoretical model of the molecule's geometry.

-

Iterative refinement of the structural parameters (bond lengths, bond angles) is performed until the calculated diffraction pattern matches the experimental data.

-

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants, from which moments of inertia and, consequently, molecular geometries can be derived.

Protocol for Microwave Spectroscopy of this compound:

-

Instrumentation: A microwave spectrometer consisting of a microwave source (e.g., a klystron or Gunn diode), a sample cell, and a detector.

-

Sample Introduction: Gaseous this compound is introduced into the sample cell at low pressure.

-

Data Acquisition:

-

The frequency of the microwave radiation is swept over a specific range.

-

Absorption of microwaves by the sample at resonant frequencies, corresponding to rotational transitions, is detected.

-

-

Data Analysis:

-

The frequencies of the observed rotational transitions are precisely measured.

-

These frequencies are then fit to a rotational Hamiltonian to determine the rotational constants (A, B, C) of the molecule.

-

For isotopically substituted species, the analysis of their rotational constants allows for a very precise determination of the molecular structure.

-

Photoelectron Spectroscopy (PES)

PES provides information about the electronic structure and bonding of a molecule by measuring the kinetic energies of electrons ejected upon photoionization.

Protocol for PES of this compound:

-

Instrumentation: A photoelectron spectrometer equipped with a high-energy photon source (e.g., a He I lamp), an electron energy analyzer, and a detector, all under high vacuum.

-

Sample Introduction: Gaseous this compound is introduced into the ionization region.

-

Data Acquisition:

-

The sample is irradiated with monochromatic photons, causing the ejection of electrons.

-

The kinetic energies of the emitted photoelectrons are measured by the electron energy analyzer.

-

-

Data Analysis:

-

The binding energy of each electron is calculated by subtracting its measured kinetic energy from the energy of the incident photons.

-

The resulting photoelectron spectrum, a plot of electron count versus binding energy, reveals the energies of the molecular orbitals.

-

Computational Protocols

Theoretical calculations have been indispensable in complementing experimental findings and providing insights into the properties of this compound, particularly for the less stable cis isomer and transition states.

Ab Initio and DFT Calculations

High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and Density Functional Theory (DFT) are commonly employed.

Protocol for Computational Analysis of this compound:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Methodology:

-

Geometry Optimization:

-

Define the initial molecular structure for each isomer (cis and trans) and for the anticipated transition states.

-

Perform geometry optimization calculations using a chosen level of theory (e.g., B3LYP for DFT or MP2/CCSD(T) for ab initio) and a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ). This process finds the lowest energy structure for the given electronic state.

-

-

Frequency Calculations:

-

Perform frequency calculations at the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

These calculations also provide zero-point vibrational energies and theoretical vibrational spectra.

-

-

Energy Calculations:

-

Perform single-point energy calculations at the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

-

-

Isomerization Pathway Mapping:

-

To map the isomerization pathway, perform a series of constrained geometry optimizations where the H-N-N-H dihedral angle (for rotation) or an H-N-N bond angle (for inversion) is fixed at various values between the equilibrium structures of the cis and trans isomers.

-

Alternatively, use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) to directly locate the transition state structure.

-

-

The following diagram illustrates a typical workflow for the computational investigation of this compound's structure and isomerization.

Caption: Computational workflow for this compound analysis.

Conclusion

The structure and bonding of this compound provide a fundamental framework for understanding a vast range of nitrogen-containing compounds. The interplay of experimental and computational chemistry has yielded a detailed picture of its geometric and energetic properties. The continued investigation of this compound and its derivatives will undoubtedly lead to further insights into the nature of chemical bonding and reactivity, with significant implications for the design and development of new molecules with tailored properties for various scientific and industrial applications.

References

- 1. A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy [organic-chemistry.org]

- 4. modernscientificpress.com [modernscientificpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cis-Trans Isomerization of Diazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazene (N₂H₂), the simplest diimide, serves as a fundamental model for understanding cis-trans isomerization around a nitrogen-nitrogen double bond. This process is of significant interest due to its implications in various chemical transformations, including stereospecific reductions and the behavior of azo-functionalized materials relevant to drug delivery and molecular switches. This technical guide provides a comprehensive overview of the core principles governing the cis-trans isomerization of this compound, detailing the underlying mechanisms, activation energies, and experimental methodologies for its study.

Introduction

The isomerization of this compound involves the interconversion between its two planar diastereomers: the thermodynamically more stable trans-diazene and the higher-energy cis-diazene. The energy difference between these two isomers is a critical parameter influencing their relative populations at equilibrium. The conversion between these forms can be induced thermally or photochemically, each proceeding through distinct mechanistic pathways. A thorough understanding of these isomerization processes is crucial for controlling reaction outcomes and designing novel molecular systems with specific photoresponsive or thermal properties.

Mechanistic Pathways of Isomerization

The cis-trans isomerization of this compound is primarily understood to proceed through two competitive unimolecular mechanisms in the ground state: in-plane inversion and out-of-plane torsion. A third, higher-energy pathway involving N-H bond dissociation has also been considered.

Thermal Isomerization

In-Plane Inversion: This pathway involves the linear transition state of one of the N-H bonds, where the hydrogen atom moves within the molecular plane.

Out-of-Plane Torsion: This mechanism proceeds through the rotation around the N=N double bond, with the hydrogen atoms moving out of the molecular plane.

Computational studies, particularly ab initio classical trajectory simulations, have indicated that while both pathways have similar activation energies, the out-of-plane torsion is the predominant mechanism for the thermal isomerization of this compound.[1][2] This preference is attributed to a significant centrifugal barrier that classically forbids the in-plane inversion pathway.[1][2]

N-H Bond Dissociation-Recombination: A higher energy alternative involves the homolytic cleavage of an N-H bond to form a diazenyl radical, followed by rotation around the N-N single bond and subsequent recombination. This pathway is generally considered less favorable due to its significantly higher activation barrier compared to the inversion and torsion mechanisms.

Photochemical Isomerization

Upon absorption of light, this compound can be excited to a higher electronic state (e.g., S₁), where the energy barrier for isomerization is significantly lower. The molecule can then relax to a twisted geometry, which serves as a common intermediate that can decay to either the cis or trans ground state. The specific excited states involved and the quantum yields of photoisomerization are key parameters in understanding and utilizing this process. For many azo compounds, direct irradiation leads to the formation of a photostationary state, a mixture of cis and trans isomers whose ratio is dependent on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

Quantitative Data: Activation Energies

The activation energies for the different isomerization pathways of this compound have been extensively studied using various computational methods. The table below summarizes key theoretical findings. Experimental determination of these barriers for the parent this compound is challenging due to its instability; however, studies on substituted diazenes provide valuable comparative data.

| Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| In-Plane Inversion | CASSCF(2,2)/aug-cc-pVDZ | Similar to Torsion | [1] |

| MCSCF | 63.4 | (Referenced in[3]) | |

| Out-of-Plane Torsion | CASSCF(2,2)/aug-cc-pVDZ | Predominant Pathway | [1] |

| MCSCF | 62.9 | (Referenced in[3]) | |

| Cleavage/Recombination | MCSCF | 54.2 | (Referenced in[3]) |

| trans → cis (unsubstituted) | MP2/6-31G(d) (calculated) | 46.6 | [3] |

| cis → trans (isopropyl substituted) | Experimental | 32.2 | [3] |

Experimental Protocols

The transient nature of this compound necessitates specialized techniques for its generation and the subsequent kinetic analysis of its isomerization.

Generation of this compound

Trans-diazene is the isomer typically generated in solution. Common methods include:

-

Acid-catalyzed hydrolysis of azodiformate: The hydrolysis of potassium azodiformate ((NCO₂)₂²⁻) in an acidic buffer (e.g., pH ≈ 4) rapidly generates trans-diazene. This method is particularly suitable for stopped-flow studies as the generation is fast compared to the subsequent isomerization and decomposition.

-

Oxidation of Hydrazine (B178648): The oxidation of hydrazine (N₂H₄) can produce this compound, although this method may yield other products.

-

Thermal Decomposition of Azo Compounds: Certain azo compounds, such as diethyl azodicarboxylate (DEAD), can be used as precursors for generating this compound or its derivatives.[4]

Cis-diazene is significantly less stable and more challenging to isolate. It is often generated in situ via photochemical irradiation of the trans isomer.

Kinetic Analysis of Isomerization

Stopped-Flow UV-Vis Spectroscopy: This is a powerful technique for monitoring the kinetics of fast reactions in solution, including the isomerization and subsequent reactions of this compound.[3]

-

Principle: Solutions of the this compound precursor (e.g., potassium azodiformate in a basic solution) and an acid are rapidly mixed in a stopped-flow apparatus. The generation of trans-diazene is nearly instantaneous. The subsequent decay of the this compound, which can include isomerization and dismutation, is monitored by recording the change in UV-Vis absorbance over time.

-

Experimental Setup:

-

Two syringes are filled with the reactant solutions (e.g., Syringe A: potassium azodiformate in NaOH; Syringe B: acidic buffer).

-

The solutions are rapidly driven into a mixing chamber and then into an observation cell with a defined path length.

-

The flow is abruptly stopped, and the change in absorbance at a specific wavelength is recorded as a function of time. Trans-diazene has a characteristic absorption maximum around 355 nm in aqueous solution.

-

The kinetic data can be fitted to appropriate rate laws to determine the rate constants for the observed processes.

-

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can also be used to monitor the isomerization process, particularly in the gas phase or in matrix isolation studies. The cis and trans isomers of this compound have distinct vibrational frequencies that allow for their differentiation and quantification.[5]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Thermal isomerization pathways of this compound.

Caption: Simplified photochemical isomerization pathway.

Experimental Workflow

Caption: Experimental workflow for studying this compound isomerization.

Conclusion

The cis-trans isomerization of this compound is a fundamentally important process with well-characterized theoretical underpinnings, primarily favoring a torsional mechanism for thermal conversion. Experimental investigation, though challenging due to the molecule's reactivity, can be effectively carried out using techniques such as stopped-flow spectroscopy. The insights gained from studying this simple system have broad implications for the design and application of more complex azo-containing molecules in fields ranging from synthetic chemistry to materials science and pharmacology. Further research into the photochemical dynamics and the influence of substituents and the local environment on isomerization barriers will continue to be a fruitful area of investigation.

References

An In-depth Technical Guide to the Synthesis and Isolation of Diazene Precursors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diazenes (diimides) are highly reactive species utilized in a variety of synthetic transformations, most notably for the stereospecific reduction of unsaturated bonds. Due to the transient nature of diazene (HN=NH), it is typically generated in situ from stable precursors. The selection of an appropriate precursor is critical and depends on factors such as substrate compatibility, reaction conditions, and desired reactivity. This technical guide provides a comprehensive overview of the synthesis and isolation of key this compound precursors, offering detailed experimental protocols, comparative quantitative data, and logical workflow diagrams to aid researchers in their practical application. The precursors covered include sulfonylhydrazides, potassium azodicarboxylate, and N-acylhydrazines, which serve as sources for diimide and its substituted derivatives.

Introduction to Diazenes and Their Precursors

This compound (HN=NH), the nitrogen analogue of an alkene, exists as cis (Z) and trans (E) isomers.[1] It is the cis-isomer that is believed to be the active species in the concerted syn-addition of hydrogen to double and triple bonds.[2] The high reactivity and instability of free this compound necessitate its generation in situ.[1] The choice of precursor dictates the method of this compound generation, which can be achieved through oxidation, decarboxylation, or thermal decomposition.[2] This guide focuses on the practical synthesis of these crucial starting materials.

Synthesis of Sulfonylhydrazide Precursors

Sulfonylhydrazides are a versatile class of this compound precursors that decompose upon heating or under basic conditions to generate diimide.[2] Arylsulfonylhydrazides like p-toluenesulfonylhydrazide (TsNHNH₂) and 2,4,6-triisopropylbenzenesulfonyl hydrazide (TPSH) are commonly employed.[3][4] Another important precursor, 2-nitrobenzenesulfonylhydrazide (NBSH), is effective for generating diimide at room temperature.[5]

Synthesis of p-Toluenesulfonylhydrazide

p-Toluenesulfonylhydrazide is a widely used reagent for the generation of diimide and as a precursor to diazo compounds.[4]

Experimental Protocol:

-

Reaction Setup: In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, place 200 g (1.05 moles) of p-toluenesulfonyl chloride and 350 mL of tetrahydrofuran (B95107).[4]

-

Addition of Hydrazine (B178648): Cool the stirred mixture to 10–15 °C in an ice bath. Add a solution of 85% hydrazine hydrate (B1144303) (135 mL, 2.22 moles) at a rate that maintains the internal temperature between 10° and 20°C.[4]

-

Reaction Completion: Continue stirring for 15 minutes after the addition is complete. Transfer the mixture to a separatory funnel and discard the lower aqueous layer.[4]

-

Isolation: Filter the upper tetrahydrofuran layer through Celite. Vigorously stir the filtrate while slowly adding two volumes of distilled water to precipitate p-toluenesulfonylhydrazide as white crystalline needles.[4]

-

Purification: Collect the product by filtration through a Büchner funnel, wash thoroughly with distilled water, and air-dry.[4] The crude product can be further purified by recrystallization from hot methanol (B129727) and reprecipitation with water if necessary.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 91–94% | [4] |

| Melting Point | 109–110 °C | [4] |

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH)

TPSH is favored for its ability to generate diimide under mild conditions and its tolerance of sensitive functional groups.[3] It is typically synthesized from 2,4,6-triisopropylbenzenesulfonyl chloride and hydrazine.

Logical Workflow for Sulfonylhydrazide Synthesis:

Caption: General workflow for arylsulfonylhydrazide synthesis.

Synthesis of Potassium Azodicarboxylate

Dipotassium azodicarboxylate is a solid, stable precursor that generates diimide upon treatment with a protic acid.[2]

Experimental Protocol:

-

Reaction Setup: In a flask suitable for cooling, stir a mixture of azodicarbonamide (B1663908) (5.0 g) with a solution of potassium hydroxide (B78521) (7.0 g) in water (12 mL) at 4 °C in an ice bath.[6]

-

Reaction: Continue stirring in the ice bath for 1 hour.[6]

-

Initial Isolation: Dilute the mixture with 30 mL of ice/water and filter the solution.[6]

-

Precipitation: Dilute the filtrate with 100 mL of cold (2 °C) ethanol (B145695).[6]

-

Final Product Collection: Filter the resulting solid, wash sequentially with ethanol, methanol, and ether to yield potassium azodicarboxylate.[6]

Quantitative Data:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Role |

| Azodicarbonamide | 116.08 | 5.0 g | 0.043 | Reactant |

| Potassium Hydroxide | 56.11 | 7.0 g | 0.125 | Reactant |

| Product | M.W. ( g/mol ) | Yield | ||

| Potassium Azodicarboxylate | 194.23 | 6.9 g (82%) |

Table data sourced from reference[6].

Synthesis of N-Acylhydrazine Precursors (e.g., 1,2-Dibenzoylhydrazine)

Certain N-acyl derivatives can serve as precursors to substituted diazenes. For instance, 1,2-dibenzoylhydrazine is the direct precursor to dibenzoyl this compound, which is formed via oxidation.[7]

Synthesis of 1,2-Dibenzoylhydrazine

This synthesis is a classic example of the Schotten-Baumann reaction conditions applied to hydrazine.

Experimental Protocol:

-

Preparation of Hydrazine Solution: In a 2 L flask with mechanical stirring and cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. Add 65 g (0.5 mol) of hydrazine sulfate (B86663) to this solution with stirring.[8]

-

Reagent Addition: While maintaining vigorous stirring and cooling, slowly and simultaneously add 145 g (1.03 mol) of benzoyl chloride and a separate solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from two dropping funnels. The addition should take approximately 1.5 hours.[8][9]

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form.[8]

-

Work-up and Isolation: Saturate the reaction mixture with carbon dioxide to precipitate any remaining product. Filter the crude product using suction, press it dry, and then grind it into a paste with 50% aqueous acetone. Filter again, wash with water, and press as dry as possible.[8][9]

-

Purification (Recrystallization): Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid. Allow the solution to cool, which will cause the 1,2-dibenzoylhydrazine to crystallize as fine white needles. Collect the purified product by suction filtration, wash with cold water, and dry.[8][10]

Quantitative Data Summary:

| Reagent | M.W. ( g/mol ) | Amount Used | Moles | Molar Ratio (to Hydrazine Sulfate) |

| Hydrazine Sulfate | 130.12 | 65 g | 0.5 | 1 |

| Benzoyl Chloride | 140.57 | 145 g | 1.03 | 2.06 |

| Sodium Hydroxide (Total) | 40.00 | 93 g | 2.3 | 4.6 |

| Product | M.W. ( g/mol ) | Typical Yield | Melting Point | |

| 1,2-Dibenzoylhydrazine | 240.26 | 90-95% | 241-243 °C |

Table data compiled from references[8][10].

Synthesis and Oxidation Pathway to Dibenzoyl this compound:

Caption: Two-step synthesis pathway of Dibenzoyl this compound.[7]

Isolation and Purification

The isolation and purification of this compound precursors are critical to ensure their stability and reactivity in subsequent steps.

-

Sulfonylhydrazides: These are typically crystalline solids that can be purified by recrystallization from common solvents like ethanol or methanol, often with the addition of water to induce precipitation.[4]

-

Potassium Azodicarboxylate: This salt is isolated by precipitation from an aqueous/ethanolic solution and washed with organic solvents to remove impurities.[6] It should be stored dry as it is sensitive to moisture and acid.

-

N-Acylhydrazines: 1,2-Dibenzoylhydrazine is a stable, crystalline solid. The primary purification method is recrystallization, for which glacial acetic acid is a particularly effective solvent.[8]

Conclusion

The synthesis of stable, isolable this compound precursors is a fundamental requirement for the application of this compound-mediated reactions in organic synthesis. This guide has provided detailed, actionable protocols for the preparation of several key classes of precursors, including sulfonylhydrazides, potassium azodicarboxylate, and 1,2-dibenzoylhydrazine. The quantitative data and procedural workflows presented herein are intended to equip researchers in drug discovery and chemical synthesis with the practical knowledge needed to effectively produce and utilize these valuable reagents. Careful adherence to the described isolation and purification techniques is paramount for obtaining high-purity materials, which is essential for reproducible and high-yielding synthetic outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductions with diimide - Wikipedia [en.wikipedia.org]

- 3. 2,4,6-三异丙基苯磺酰基肼 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of Potassium this compound-1,2-dicarboxylate [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

The Core Principles of Photochromism in Diazenes: An In-depth Technical Guide to Thermal and Photochemical Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Diazene Photoswitch

Diazenes, particularly aromatic diazenes like azobenzene (B91143) and its derivatives, are a cornerstone class of molecular photoswitches. Their utility in fields ranging from pharmacology and drug delivery to materials science and molecular machines stems from their ability to undergo reversible isomerization between two distinct geometric forms: a thermally stable trans (E) isomer and a metastable cis (Z) isomer.[1][2][3] This transformation, induced by light, allows for precise external control over molecular geometry and, consequently, material or biological properties.

The trans-to-cis isomerization is typically initiated by ultraviolet (UV) light, while the reverse cis-to-trans process can be triggered by visible light or will occur spontaneously via thermal relaxation.[4][5] The stability of each isomer—how long the cis isomer persists before thermally reverting to the trans form, and the resilience of the molecule to degradation under repeated light exposure—is a critical parameter that dictates its suitability for any given application.[1][2] For example, applications in photopharmacology often require cis isomers with long thermal half-lives to ensure the "active" state persists long enough for a therapeutic effect, whereas molecular machines might require rapid cycling.[6]

This guide provides a detailed examination of the factors governing the thermal and photochemical stability of diazenes, summarizes key quantitative data, outlines experimental protocols for stability assessment, and presents visual workflows of the underlying processes.

Caption: Reversible E/Z isomerization pathway of azobenzene.

Thermal Stability of Diazenes

The thermal stability of a this compound photoswitch typically refers to the lifetime of its metastable cis (Z) isomer in the dark. This stability is governed by the energy barrier to thermal isomerization back to the more stable trans (E) form.[7] The half-life (t½) of the cis isomer can range from milliseconds to years, depending on the molecular structure and its environment.[4][6][8] The two primary proposed mechanisms for this thermal relaxation are rotation around the N=N bond and inversion at one of the nitrogen centers.[7][9]

Factors Influencing Thermal Stability

Several factors can be tuned to control the thermal half-life of the cis isomer:

-

Electronic Effects of Substituents: The electronic nature of substituents on the aryl rings significantly impacts the energy barrier for isomerization. Electron-donating groups (e.g., -NH₂, -OH) and electron-withdrawing groups (e.g., -NO₂, -CN) can alter the stability of the transition state.[10][11] Push-pull systems, with a donor on one ring and an acceptor on the other, often exhibit faster thermal relaxation.[11]

-

Steric Effects and Ortho-Substitution: Introducing bulky substituents, particularly at the ortho positions, can destabilize the planar trans isomer or stabilize the cis isomer, thereby influencing the energy difference between the states. For example, ortho-fluorination is a well-known strategy to dramatically increase the half-life of the cis isomer.[12][13]

-

Solvent Polarity: The polarity of the solvent can influence the rate of thermal isomerization. For some derivatives, particularly push-pull azobenzenes, polar solvents can accelerate the process by stabilizing a more polar transition state.[4][10]

-

Macrocyclization and Strain: Incorporating the this compound bond into a macrocycle introduces ring strain, which can asymmetrically affect the stability of the E and Z isomers. This strategy has been used to dramatically alter half-lives, in some cases even reversing the relative stabilities of the isomers.[1]

Quantitative Data: Thermal Half-Lives

The following table summarizes the thermal half-lives for the Z → E isomerization of various azobenzene derivatives, illustrating the impact of substitution and solvent.

| Compound | Substituent(s) | Solvent | Temperature (°C) | Half-Life (t½) | Reference(s) |

| Azobenzene | Unsubstituted | Benzene | 35 | 1.4 days | [14][15] |

| Azobenzene | Unsubstituted | Acetonitrile | Room Temp. | 4.7 hours | [13] |

| p-Hydroxyazobenzene | 4-OH | Toluene | - | ~30 minutes | [4] |

| p-Hydroxyazobenzene | 4-OH | Ethanol | - | 200-300 ms | [4] |

| Azobenzenophane | C3-bridge | Room Temp. | - | ~1 year | [8][16] |

| F4-Azobenzene | 2,2',6,6'-tetrafluoro | - | - | 92 hours | [17] |

| Ortho-Fluoroazobenzene | 2-F | Acetonitrile | Room Temp. | 8.3 hours | [13] |

| Bis-ortho-Fluoroazobenzene | 2,2'-di-F | Acetonitrile | Room Temp. | 36.9 hours | [13] |

| Tetra-ortho-Fluoroazobenzene | 2,2',6,6'-tetra-F | Acetonitrile | Room Temp. | 2187.6 hours | [13] |

Photochemical Stability and Isomerization

Photochemical stability encompasses two key aspects: the efficiency of the desired photoisomerization process and the resistance to irreversible photodegradation. The efficiency is quantified by the photoisomerization quantum yield (Φ), which is the ratio of molecules that isomerize to the number of photons absorbed.

The Photoisomerization Process

Irradiation of the trans isomer with UV light typically excites the molecule to the S₂ (ππ) state, while the lower-energy nπ (S₁) transition can also be targeted.[2] Following excitation, the molecule rapidly relaxes and undergoes a conformational change to the cis isomer. The reverse cis-to-trans isomerization can be induced by irradiating the nπ* band of the cis isomer with visible light.[18] The quantum yields for the forward and reverse processes are often wavelength-dependent.[18][19]

Photodegradation Pathways

While generally robust, diazenes can undergo photodegradation, especially under prolonged high-intensity irradiation. A proposed mechanism involves the excited triplet state of the azo group, which can behave as a biradical.[20] This reactive species can abstract hydrogen atoms from the solvent, leading to irreversible decomposition. The presence of oxygen can sometimes increase the lifetime of azo dyes by quenching the reactive triplet state.[20] Donor-acceptor substituted azobenzenes have been found to be among the most photochemically stable.[20]

Caption: Simplified Jablonski diagram for this compound photodegradation.

Quantitative Data: Photoisomerization Quantum Yields

The table below presents quantum yields for the photoisomerization of azobenzene in methanol (B129727), highlighting the wavelength dependency.

| Isomerization | Wavelength (nm) | Excitation Band | Quantum Yield (Φ) | Reference(s) |

| trans → cis | 313 | ππ | 0.11 | [21] |

| trans → cis | 365 | ππ | 0.10 | [21] |

| trans → cis | 436 | nπ | 0.24 | [21] |

| cis → trans | 313 | ππ | 0.48 | [21] |

| cis → trans | 436 | nπ* | 0.42 | [21] |

Experimental Protocols

Accurate determination of thermal and photochemical stability is crucial for the development of this compound-based technologies. Below are generalized protocols for key experiments.

Protocol: Measuring Thermal cis-to-trans Isomerization Rate

This protocol uses UV-Vis spectrophotometry to monitor the thermal back-reaction of a photo-switched this compound solution.

Materials:

-

This compound compound

-

Spectroscopic grade solvent (e.g., DMSO, toluene, ethanol)

-

Quartz cuvette

-

UV-Vis spectrophotometer with temperature control

-

UV lamp (e.g., 365 nm LED or filtered mercury lamp)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 1.0 and 1.5 in the trans state.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the thermally-equilibrated (trans) solution at the desired temperature.

-

Photoisomerization: Irradiate the solution in the cuvette with UV light (e.g., 365 nm) until a photostationary state (PSS) is reached. This is confirmed by observing no further changes in the absorption spectrum upon continued irradiation. This state will have a high population of the cis isomer.

-

Kinetic Monitoring: Quickly transfer the cuvette to the temperature-controlled sample holder of the spectrophotometer, which has been pre-equilibrated to the target temperature in the dark.

-

Data Acquisition: Immediately begin recording the absorption spectrum at fixed time intervals. Alternatively, monitor the change in absorbance at a single wavelength where the difference between the cis and trans isomers is maximal.

-

Data Analysis: The thermal isomerization typically follows first-order kinetics. Plot the natural logarithm of (A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance after the reaction is complete (the initial trans state spectrum). The slope of the resulting linear plot is the negative of the rate constant, k. The half-life is then calculated as t½ = ln(2) / k.

Caption: Experimental workflow for thermal stability analysis.

Protocol: Determining Photoisomerization Quantum Yield (Φ)

This protocol describes a relative method using a well-characterized chemical actinometer.

Materials:

-

This compound compound and actinometer (e.g., ferrioxalate)

-

Spectroscopic grade solvent

-

Matched quartz cuvettes

-

Monochromatic light source (e.g., laser or lamp with a monochromator)

-

UV-Vis spectrophotometer

-

Radiometer (optional, for absolute method)

Methodology:

-

Prepare Solutions: Prepare solutions of the this compound sample and the chemical actinometer with similar absorbances (ideally < 0.1 to ensure uniform light absorption) at the chosen irradiation wavelength.

-

Measure Initial Spectra: Record the full UV-Vis spectra of both the sample and actinometer solutions before irradiation.

-

Irradiate Sample: Irradiate the this compound sample with the monochromatic light source for a short, fixed period. The conversion should be kept low (<10%) to avoid absorption by the photoproduct.

-

Measure Sample Spectrum: Immediately after irradiation, record the full UV-Vis spectrum of the sample to quantify the change in isomer concentration.

-

Irradiate Actinometer: Under identical conditions (light source, geometry, irradiation time), irradiate the actinometer solution.

-

Analyze Actinometer: Perform the necessary chemical processing and/or spectroscopic measurement to determine the number of photons absorbed by the actinometer, based on its known quantum yield.

-

Calculate Quantum Yield: The quantum yield of the this compound (Φ_sample) can be calculated using the formula: Φ_sample = Φ_act * (ΔA_sample / ε_sample) / (ΔA_act / ε_act) * (1 - 10⁻ᴬᵇˢ_ᵃᶜᵗ) / (1 - 10⁻ᴬᵇˢ_ˢᵃᵐᵖˡᵉ) where Φ_act is the quantum yield of the actinometer, ΔA is the change in absorbance, ε is the molar extinction coefficient, and Abs is the absorbance at the irradiation wavelength.

Conclusion

The thermal and photochemical stability of diazenes are not fixed properties but are highly tunable through synthetic modification and control of the local environment. A deep understanding of substituent effects, solvent interactions, and the mechanisms of isomerization and degradation is paramount for the rational design of novel photoswitches. For drug development, this means creating molecules that are stable in the desired state under physiological conditions but can be reliably switched on demand. For materials science, it involves designing robust systems that can withstand millions of switching cycles without degradation. The quantitative data and protocols provided herein serve as a foundational guide for researchers aiming to harness the full potential of these versatile molecular systems.

References

- 1. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Design rules for optimization of photophysical and kinetic properties of azoarene photoswitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azobenzene - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Thermal Cis-to-Trans Isomerization of Substituted Azobenzenes II. Substituent and Solvent Effects | Semantic Scholar [semanticscholar.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]

- 14. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photochromic Azobenzenes Which are Stable in the Trans and cis Forms | Semantic Scholar [semanticscholar.org]

- 17. scispace.com [scispace.com]

- 18. cis → trans photoisomerisation of azobenzene: a fresh theoretical look - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. academic.oup.com [academic.oup.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Properties of Substituted Diazenes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Diazene Core

Diazenes, organic compounds characterized by a nitrogen-nitrogen double bond (-N=N-), represent a fascinating and highly versatile class of molecules.[1] Historically recognized for their vibrant colors and widespread use as azo dyes in various industries, their applications have undergone a paradigm shift, moving from traditional chemistry into the sophisticated realms of medicinal chemistry and biomedical sciences.[1][2] The discovery of Prontosil, the first commercially available antibacterial antibiotic, brought azo compounds into the medical limelight, and subsequent drugs like Sulfasalazine and Basalazide have solidified their therapeutic importance.[1][2]

The true potential of substituted diazenes in modern research, particularly in drug development, lies in the tunability of their electronic properties. The central azo group can exist in two geometric isomers: the more stable trans (E) form and the metastable cis (Z) form.[3] This isomerization can often be controlled by external stimuli, most notably light, making diazenes ideal scaffolds for "photoswitches."[1] This unique characteristic allows for the development of photopharmaceuticals—drugs that can be activated or deactivated with high spatiotemporal precision, offering targeted therapies with minimized side effects.[4] Furthermore, the electronic nature of the azo bond makes it susceptible to enzymatic reduction, a property exploited in designing colon-specific prodrugs.[3]

This guide provides a comprehensive overview of the core electronic properties of substituted diazenes, details the influence of various substituents, presents key experimental protocols for their characterization, and illustrates their application in drug development.

Fundamental Electronic Properties and Isomerization

The key to the functionality of diazenes is the electronic structure of the azo chromophore. The -N=N- double bond gives rise to distinct molecular orbitals, and the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the molecule's photophysical properties.

The most significant property of diazenes is their ability to undergo reversible E/Z (or trans/cis) isomerization.

-

E Isomer: Thermodynamically more stable, generally planar.

-

Z Isomer: Thermodynamically less stable, non-planar.

The transition between these states can be triggered by light or heat. Typically, irradiation with UV or visible light promotes the stable E isomer to the metastable Z isomer.[5] The molecule can then revert to the more stable E form either thermally or by irradiation with a different wavelength of light.[5] This reversible process is the foundation of their use as molecular switches.[5] The energy barrier and rate of this isomerization can be influenced by catalysts, such as nitric oxide, which can enhance the rate by orders of magnitude.[5][6]

The Role of Substituents in Modulating Electronic Properties

The electronic landscape of the this compound core can be precisely tuned by attaching different functional groups (substituents) to the aromatic rings. These substituents alter the electron density of the molecule through two primary mechanisms: inductive and resonance effects.[7][8]

-

Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[8][9] Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CF₃) pull electron density away from the ring (-I effect), deactivating it.[8] Electron-donating groups (EDGs) like alkyl groups can push electron density toward the ring (+I effect), activating it.[9]

-

Resonance Effect (-R/+R): This effect involves the delocalization of π electrons between the substituent and the aromatic system.[7][8] Substituents with lone pairs (e.g., -OH, -NH₂) can donate electron density into the ring via resonance (+R effect), strongly activating it.[9] Groups with π bonds to electronegative atoms (e.g., -C=O, -NO₂) withdraw electron density through resonance (-R effect).[7]

The interplay of these effects determines the overall electronic character of the substituted this compound, which in turn governs its absorption spectrum, redox potential, and isomerization kinetics.

Data Presentation: Impact of Substituents

The following table summarizes the effects of common substituent groups on the key electronic and photophysical properties of diazenes.

| Substituent | Example | Electronic Effect | Effect on λmax (n→π*) | Effect on Redox Potential |

| Strong EDG | -NH₂, -OH | +R >> -I (Activating) | Bathochromic (Red Shift) | Lowers oxidation potential |

| Weak EDG | -CH₃, -R | +I (Activating) | Weak Bathochromic Shift | Slightly lowers oxidation potential |

| Halogens | -F, -Cl, -Br | -I > +R (Deactivating) | Hypsochromic (Blue Shift) | Increases oxidation potential |

| Strong EWG | -NO₂, -CN | -R, -I (Deactivating) | Hypsochromic (Blue Shift)[4] | Increases oxidation potential |

| Weak EWG | -COOR | -R, -I (Deactivating) | Weak Hypsochromic Shift | Slightly increases oxidation potential |

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The effect on λmax can be complex; for instance, some electronegative substituents on diazaacenes can induce unexpected redshifts due to asymmetric HOMO stabilization.[10]

Visualization of Key Concepts and Workflows

Diagrams are essential for visualizing the complex relationships and processes involved in studying and applying substituted diazenes.

Logical Pathway: From Substituent to Application

The choice of substituent directly influences the electronic properties of the this compound, which in turn dictates its suitability for a specific application.

Application in Photopharmacology: A Signaling Pathway

Substituted diazenes are ideal for photopharmacology, where light is used to control the activity of a drug. The E isomer is designed to be biologically inactive, while the Z isomer, formed upon irradiation, is active and can bind to its target.

References

- 1. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitric Oxide Catalysis of this compound E/Z Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 10. Effects of electronegative substitution on the optical and electronic properties of acenes and diazaacenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations of Diazene Reaction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazenes (or diimides), compounds containing a nitrogen-nitrogen double bond (N=N), are of significant interest in various fields of chemistry, from organic synthesis to materials science and biology. Their reactivity, particularly their isomerization and decomposition pathways, plays a crucial role in their applications. Theoretical calculations have emerged as a powerful tool to elucidate the complex mechanisms governing diazene reactions, providing insights into transition states, reaction energetics, and kinetic parameters that can be challenging to determine experimentally. This guide provides a comprehensive overview of the theoretical approaches used to study this compound reaction pathways, supported by key quantitative data and detailed experimental protocols for context and validation.

Core Reaction Pathways of Diazenes

The reactivity of diazenes is primarily characterized by two main reaction pathways: cis-trans isomerization and decomposition, often involving the extrusion of molecular nitrogen.

Cis-Trans (E/Z) Isomerization

The most fundamental reaction of diazenes is the isomerization between their cis (Z) and trans (E) forms. This process is crucial as the two isomers can exhibit different reactivity. Theoretical studies have identified two primary mechanisms for this isomerization: in-plane inversion and out-of-plane torsion.[1]

-

In-plane Inversion: This mechanism involves the linear transit of one of the N-H bonds through the N=N bond axis.

-

Out-of-plane Torsion: This pathway involves the rotation around the N=N double bond.

Computational studies, particularly ab initio classical trajectory simulations, have shown that while the activation energies for both pathways are similar, the out-of-plane torsion is the more favorable pathway.[1][2] This preference is attributed to a significant centrifugal barrier that hinders the in-plane inversion mechanism.[1][2]

Decomposition Pathways

Diazenes can undergo decomposition through various pathways, with the extrusion of dinitrogen (N₂) being a prominent route, leading to the formation of radical species. This reactivity is harnessed in organic synthesis to create new carbon-carbon bonds.[3]

-

Dinitrogen Extrusion: This process can be initiated thermally or photochemically and proceeds through the formation of a biradical intermediate.[3] The stability and subsequent reactions of this intermediate are highly dependent on the substituents on the this compound.

-

Radical Chain Mechanisms: In the context of nitrogen hydrogenation, radical chain mechanisms involving this compound and its derivatives have been proposed, with calculated barriers for sequential reactions.[2]

Computational Methodologies

A variety of computational methods are employed to investigate this compound reaction pathways, each offering a different balance of accuracy and computational cost.

-

Density Functional Theory (DFT): DFT methods, such as M06-2X, are widely used to explore potential energy surfaces, optimize geometries of reactants, transition states, and products, and calculate vibrational frequencies.[4]

-

Ab Initio Methods: High-level ab initio methods like Coupled-Cluster theory (e.g., CCSD(T)) and Complete Active Space Self-Consistent Field (CASSCF) are used to obtain highly accurate single-point energies and to study systems with significant multireference character, such as transition states.[1][2][4] The CBS-APNO method is an example of a high-level extrapolation technique to approximate CCSD(T) at the complete basis set limit.[4]

-

Classical Trajectory Simulations: Ab initio classical trajectory simulations provide insights into the dynamics of the reaction, helping to distinguish between competing pathways that may have similar activation barriers.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on this compound reactions.

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reference |

| cis-trans Isomerization (unsubstituted this compound) | G2 theory | 46.6 | [5] |

| cis-trans Isomerization (isopropyl-substituted this compound) | Experimental | 32.2 | [5] |

| Disproportionation in aqueous solution | Experimental | 3.3 ± 0.1 | [5] |

| Species | Computational Method | Heat of Formation (ΔHf) (kcal/mol at 298 K) | Reference |

| trans-Diazene (E-N₂H₂) | CCSD(T)/aug-cc-pVnZ | 48.1 | [4] |

| cis-Diazene (Z-N₂H₂) | CCSD(T)/aug-cc-pVnZ | 53.2 | [4] |

Note: The heat of formation of trans-diazene is approximately 4.8 kcal/mol (20 kJ/mol) lower than that of the cis-isomer, indicating its greater thermodynamic stability.[6]

Experimental Protocols

Validation of theoretical predictions relies on robust experimental data. Below are summaries of key experimental procedures for the synthesis and study of diazenes.

Protocol 1: Unified Synthesis of Diazenes from Primary Amines via SuFEx/Electrochemistry

This modern approach offers a versatile and sustainable route to a wide range of 1,2-disubstituted diazenes.[1][7][8]

Step 1: Synthesis of N,N'-disubstituted Sulfamides (SuFEx Click Chemistry)

-

Primary amines are reacted with sulfur(VI) fluoride (B91410) exchange (SuFEx) reagents to form stable N,N'-disubstituted sulfamides. This reaction generally exhibits high functional group tolerance.

Step 2: Electrochemical Oxidation

-

Apparatus: An ElectraSyn vial equipped with a graphite (B72142) anode and a platinum foil cathode.

-

Procedure:

-

The oven-dried vial is charged with the sulfamide (B24259) (1.0 equiv), Cs₂CO₃ (2.0 equiv), and LiCl (2.0 equiv).

-

Methanol is added as the solvent.

-

The mixture is stirred until the sulfamide is fully dissolved.

-

Electrolysis is carried out at a constant current of 3 mA for a total charge of 6–8 F/mol.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under vacuum.

-

The crude product is purified by column chromatography.

-

Protocol 2: Copper-Catalyzed Synthesis of Aliphatic Diazenes

This method is particularly useful for the synthesis of sterically hindered aliphatic diazenes from α-tertiary amines.[9]

-

General Procedure:

-

The reaction is conducted on a 0.20 mmol scale in 0.2 ml of DMF.

-

The primary amine (or its salt) is combined with a copper catalyst (e.g., CuOAc).

-

A suitable base (e.g., DBU) is added.

-

The reaction mixture is stirred at room temperature.

-

The formation of the this compound product is monitored, and isolated yields are determined after purification. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude mixture.

-

Protocol 3: Synthesis of Dibenzoyl this compound

This protocol describes the synthesis of an arylthis compound through oxidation.

Step 1: Synthesis of 1,2-Dibenzoylhydrazine

-

Materials: Benzoyl chloride, hydrazine (B178648) hydrate, sodium hydroxide, dichloromethane, distilled water, ice bath.

-

This step typically involves a Schotten-Baumann reaction between benzoyl chloride and hydrazine.

Step 2: Oxidation to Dibenzoyl this compound

-

The precursor, 1,2-dibenzoylhydrazine, is oxidized using a suitable oxidizing agent (e.g., N-bromosuccinimide (NBS) or iodine) to yield dibenzoyl this compound.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key reaction pathways and workflows.

References

- 1. A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy [organic-chemistry.org]

- 2. Computational methods in organic thermochemistry. 4. Enthalpies and Gibbs energies of formation of the cis- and trans-diazenes. | Semantic Scholar [semanticscholar.org]

- 3. Dinitrogen extrusion from this compound in organic synthesis [html.rhhz.net]

- 4. The heats of formation of this compound, hydrazine, N2H3+, N2H5+, N2H, and N2H3 and the Methyl Derivatives CH3NNH, CH3NNCH3, and CH3HNNHCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. osti.gov [osti.gov]

- 7. A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

diazene derivatives and their nomenclature

An In-depth Technical Guide to Diazene Derivatives: Nomenclature, Synthesis, and Applications

Introduction

This compound chemistry, a field that emerged from the discovery of the diazotization reaction in the 19th century, has become a fundamental aspect of modern organic synthesis.[1] Diazenes, also known as diimides or azo compounds, are characterized by the functional group R-N=N-R'.[2] The parent compound, this compound (HN=NH), exists as E (trans) and Z (cis) geometric isomers.[2] Organic derivatives, particularly aromatic diazenes (azobenzenes), are widely recognized for their applications as dyes and pigments.[3] However, the utility of diazenes extends far beyond colorants, encompassing roles as radical initiators, photoresponsive materials, and pharmacologically active agents in drug development.[1][3]

This guide provides a comprehensive technical overview of this compound derivatives for researchers, scientists, and professionals in drug development. It covers the systematic nomenclature, modern synthetic protocols, physicochemical properties, and diverse biological activities, with a focus on their therapeutic potential.

Nomenclature of Diazenes and Related Compounds

The systematic naming of these compounds follows the International Union of Pure and Applied Chemistry (IUPAC) recommendations. The parent structure, HN=NH, is termed "this compound".[4][5]

-

Symmetrically Substituted Diazenes : Named by adding the substituent prefix to "this compound". For example, Ph-N=N-Ph is named diphenylthis compound (commonly known as azobenzene).

-

Unsymmetrically Substituted Diazenes : The two different substituent groups are cited in alphabetical order. For example, CH₃-N=N-Ph is named methyl(phenyl)this compound.[6]

-

Complex Structures : When a more senior functional group is present, the -N=N-R group is named as a substituent, for example, a (phenyldiazenyl) group.

-

Bisazo Compounds : More complex structures with multiple azo linkages are named based on the parent structure "this compound".[4]

Several related classes of compounds are also important:

-

Azoxy Compounds : These are N-oxides of azo compounds (R-N=N(O)-R'). They are named by adding the word "oxide" to the name of the parent azo compound, with a locant (1 or 2) to indicate the position of the oxygen on unsymmetrical derivatives.[4] According to IUPAC, they are preferably named as derivatives of this compound oxide.[7]

-

Diazo Compounds : Characterized by a C=N₂ group, they are named using the prefix "diazo-" with the parent hydride name (e.g., diazomethane).[4]

-

Isodiazenes : These compounds have the general structure R₂N-N=R and are also known by the trivial name azamines.[8][9]

Synthesis of this compound Derivatives

While numerous methods exist for synthesizing diazenes, traditional protocols often require harsh oxidizing agents and strong bases.[3] Modern approaches focus on sustainability and functional group tolerance. A unified synthesis using Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry and subsequent electrochemical oxidation provides a versatile and milder alternative.[3][10]

Experimental Protocol: Unified Synthesis via SuFEx and Electrochemistry

This method provides a modular route to symmetrical, unsymmetrical, and mixed alkyl-aryl diazenes from readily available primary amines.[10] The process involves two main stages: the formation of N,N'-disubstituted sulfamides via SuFEx, followed by electrochemical anodic oxidation.[3]

Step 1: Synthesis of N,N'-Disubstituted Sulfamides (via SuFEx) This step utilizes SuFEx click chemistry to couple primary amines with a sulfuryl fluoride source, yielding stable N,N'-disubstituted sulfamide (B24259) intermediates. This reaction is known for its high efficiency and broad substrate scope.

Step 2: Electrochemical Oxidation of Sulfamides The sulfamide derivative is subjected to anodic oxidation to yield the final this compound product. This key step avoids the need for harsh chemical chlorinating reagents.[3][10]

Detailed Procedure for Electrochemical Oxidation: [10]

-

Preparation : An oven-dried ElectraSyn vial is charged with the N,N'-disubstituted sulfamide (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and lithium chloride (LiCl, 2.0 equiv) as a supporting electrolyte.[10]

-

Electrode Setup : The vial is sealed with a cap equipped with a graphite (B72142) anode and a platinum foil cathode.

-

Electrolysis : Methanol (MeOH) is added as the solvent, and the mixture is stirred. A constant current of 3 mA is applied, with a total charge of 6–8 F/mol.[10]

-

Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Workup and Purification : Upon completion, the solvent is removed under reduced pressure. The resulting crude mixture is purified by column chromatography on silica (B1680970) gel to afford the desired 1,2-disubstituted this compound.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Diimide - Wikipedia [en.wikipedia.org]

- 3. A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Diimine | H2N2 | CID 123195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, naphthalenylphenyl- | C16H12N2 | CID 581640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. old.iupac.org [old.iupac.org]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. acdlabs.com [acdlabs.com]

- 10. A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties and Synthetic Applications of Diazene Gas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazene (N₂H₂), also known as diimide, is a highly reactive gaseous inorganic compound with the molecular formula HN=NH. It exists as two geometric isomers, cis-(Z) and trans-(E), both of which are notably unstable. The trans-isomer is the more stable of the two, though the cis-isomer is the reactive species in its most common application: the stereospecific reduction of alkenes and alkynes. Due to its inherent instability, this compound is almost exclusively generated in situ for immediate use in chemical synthesis. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its in situ generation and use, and a discussion of its stability and spectroscopic characterization.

Core Physical Properties

The high reactivity and thermal instability of this compound have made the experimental determination of many of its physical properties challenging. Much of the available data is derived from theoretical calculations or observations of its derivatives.

| Property | Value | Citation |

| Molecular Formula | N₂H₂ | [1] |

| Molecular Weight | 30.03 g/mol | [1] |

| Appearance | Yellow gas | [1] |

| Melting Point | -80 °C (193 K) | [1] |

| Boiling Point | Not determined (decomposes) | |

| Density (gas) | Not determined (decomposes) | |

| Solubility | Information on quantitative solubility is limited due to its instability. Polar, protic solvents may facilitate decomposition through hydrogen bonding and protonation. Aprotic solvents of lower polarity are generally preferred for reactions involving this compound.[2] |

Isomerism and Stability

This compound exists as two geometric isomers: cis-(Z)-diazene and trans-(E)-diazene. The trans-isomer is thermodynamically more stable than the cis-isomer. However, the cis-isomer is the reactive species responsible for the hydrogenation of unsaturated bonds.[1] The isomerization between the two forms can be catalyzed by carboxylic acids.[1]

Both isomers are unstable and readily undergo decomposition, even at low temperatures. The primary decomposition pathway is a disproportionation reaction to form hydrazine (B178648) (N₂H₄) and nitrogen gas (N₂).[1]

Decomposition Reaction: 2 HN=NH → H₂N-NH₂ + N₂

This inherent instability necessitates the in situ generation of this compound for synthetic applications, often requiring a significant excess of the this compound precursor to ensure the desired reaction proceeds to completion.[1]

Experimental Protocols: In Situ Generation and Application

The most common application of this compound is the stereospecific syn-hydrogenation of carbon-carbon double and triple bonds. This compound is advantageous as it is unreactive toward many functional groups that are sensitive to traditional catalytic hydrogenation, such as peroxides, alkyl halides, and thiols.[1] Below are detailed protocols for two common methods of in situ generation and use.

Generation from Hydrazine Hydrate (B1144303) and an Oxidant

This method involves the oxidation of hydrazine hydrate, often with oxygen from the air or another oxidizing agent, to produce this compound.

Reaction Scheme: H₂N-NH₂·H₂O + [O] → HN=NH + 2 H₂O

Detailed Protocol for the Reduction of an Alkene:

-

Materials:

-

Alkene (1.0 mmol)

-

Hydrazine hydrate (8.0 mmol, 8 equivalents)

-

Ethanol (B145695) (1.0 mL)

-

Reflux condenser

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, dissolve the alkene (1.0 mmol) in ethanol (1.0 mL).[3]

-

Add hydrazine hydrate (8.0 mmol) to the solution.[3]

-

Fit the flask with a reflux condenser and heat the mixture to reflux in the presence of air (oxygen acts as the oxidant).[1][3]

-

The reaction time can vary from 5.5 to 24 hours, depending on the substrate.[3] Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can then be purified by standard methods, such as column chromatography, to isolate the reduced product.[3]

-

Generation from Sulfonylhydrazides

The thermal decomposition of sulfonylhydrazides, such as 2-nitrobenzenesulfonylhydrazide (NBSH), provides a convenient source of this compound.

Reaction Scheme: ArSO₂NHNH₂ → [ArSO₂H] + HN=NH

Detailed Protocol for the Reduction of an Alkene:

-

Materials:

-

Alkene (1.0 mmol)

-

2-Nitrobenzenesulfonylhydrazide (NBSH) (2.0 - 4.0 mmol, 2-4 equivalents)

-

A suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM))

-

Inert atmosphere (e.g., nitrogen or argon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-